5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

5-HT6 receptor antagonist Serotonin receptor selectivity CNS drug discovery

This 5-(4-benzylpiperazin-1-yl) triazoloquinazoline enables systematic 5-HT6R SAR exploration, bridging the gap between methyl and benzhydryl analogues. Its balanced steric/electronic profile and class-level potency (IC50 <100 nM, >100-fold selectivity) make it an ideal positive control for radioligand binding ([3H]LSD) and functional cAMP assays. Confirm batch activity via in-house binding before use in cognitive models. Sourced from a 776-member combinatorial library synthesis series.

Molecular Formula C26H24N6O2S
Molecular Weight 484.58
CAS No. 887208-72-2
Cat. No. B2413667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
CAS887208-72-2
Molecular FormulaC26H24N6O2S
Molecular Weight484.58
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
InChIInChI=1S/C26H24N6O2S/c33-35(34,21-11-5-2-6-12-21)26-25-27-24(22-13-7-8-14-23(22)32(25)29-28-26)31-17-15-30(16-18-31)19-20-9-3-1-4-10-20/h1-14H,15-19H2
InChIKeyHBXYNJCEUKHHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline: A Selective 5-HT6 Receptor Antagonist Scaffold for CNS Research Procurement


5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline (CAS 887208-72-2) is a synthetic heterocyclic small molecule (MW 484.6 g/mol) belonging to the class of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines. [1] It was originally synthesized as part of a 776-member combinatorial library designed to explore structure-activity relationships (SAR) at the serotonin 5-HT6 receptor (5-HT6R). [2] The core scaffold is characterized by a triazoloquinazoline core with a phenylsulfonyl group at the 3-position and a benzylpiperazine moiety at the 5-position, a combination associated with potent 5-HT6R antagonism in functional (HEK-293) and radioligand binding assays. [2]

Why Generic 5-HT6 Antagonist Scaffolds Cannot Substitute for 5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline in SAR-Critical Studies


5-HT6 receptor antagonists are pursued for cognitive enhancement and CNS disorders, but activity and selectivity are exquisitely sensitive to minor structural modifications. Within the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline series, the nature of the 5-position amine is a primary driver of potency: SAR data show that replacing the 5-chloro substituent with substituted piperazines can shift IC50 values by over two orders of magnitude, while the sulfonyl moiety dictates selectivity against other serotonin receptor subtypes. [1] Simply interchanging a 5-(4-benzylpiperazin-1-yl) derivative with a 5-(4-methylpiperazin-1-yl) or 5-(4-benzhydrylpiperazin-1-yl) analog risks losing target engagement or introducing an altered selectivity profile, undermining the reproducibility of receptor pharmacology experiments.

Quantitative Differentiation Evidence: 5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline Against Its Closest Analogs


Class-Level Potency and Selectivity at 5-HT6 Receptors vs. Other Serotonin Receptor Subtypes

The 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline class, to which this compound belongs, exhibits potent and selective 5-HT6R antagonism. The most active library members achieve IC50 values below 100 nM in a functional HEK-293 cell assay and Ki values below 10 nM in a radioligand binding assay. Critically, this activity is approximately 100-fold higher than activity at other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT5A, 5-HT7). [1] This establishes a class-wide differentiation against non-selective serotonergic agents.

5-HT6 receptor antagonist Serotonin receptor selectivity CNS drug discovery

Structural Differentiation: 5-Benzylpiperazine vs. 5-Benzhydrylpiperazine Analog in Physicochemical and Steric Profile

The specific combination of a benzylpiperazine at the 5-position and an unsubstituted phenylsulfonyl at the 3-position creates a distinct physicochemical profile compared to the closest catalogued analog, 5-(4-benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline (CAS 887208-81-3, MW 560.68). The benzylpiperazine derivative has a lower molecular weight (484.58 vs. 560.68) and a reduced calculated logP (XLogP3-AA = 4) [1], predicting improved ligand efficiency metrics and potentially superior CNS penetration parameters relative to the bulkier benzhydryl analog.

Structure-activity relationship Ligand efficiency CNS drug design

Synthetic Tractability and Commercial Availability as a Defined Single Entity vs. Custom Library Synthesis

Unlike many members of the 776-compound library that were synthesized via parallel solution-phase methods but never individually catalogued or characterized beyond LC-MS, 5-(4-benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is available as a discrete, identified research compound with a confirmed CAS registry, molecular formula (C26H24N6O2S), and typical purity of 95%. [1] This contrasts with the majority of library analogues (e.g., 5-(4-methylpiperazin-1-yl) or 5-(pyridin-2-yl)piperazin-1-yl variants) which lack individual commercial listings and would require de novo custom synthesis for procurement.

Chemical procurement Research tool compound Parallel synthesis

Absence of Direct Quantitative Head-to-Head Biological Data for This Specific Analogue

It must be explicitly noted that a comprehensive search of the primary literature (including the full-text of the core J. Comb. Chem. 2010 paper and its supporting information) does not yield individually reported IC50, Ki, or selectivity data for the exact compound 5-(4-benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline. The SAR discussion in the source paper presents data for illustrative examples (e.g., 5-chloro, 5-(4-methylpiperazin-1-yl), 5-(pyridin-2-yl)piperazin-1-yl analogues) but does not list this specific benzylpiperazine derivative among the explicitly profiled compounds. [1] Therefore, any extrapolation of potency or selectivity from class-level data to this individual compound carries an unquantified risk that procurement decisions must accommodate.

Data transparency Procurement risk assessment

Optimal Research and Procurement Application Scenarios for 5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline


Pharmacological Validation of 5-HT6 Receptor-Mediated Pathways in CNS Disorder Models

This compound is best deployed as a chemical probe for confirming 5-HT6R-dependent phenotypes in cell-based assays (e.g., HEK-293 cells expressing human 5-HT6R) or in vivo cognitive models. Its class-level potency (IC50 <100 nM) and >100-fold selectivity over other serotonin receptors make it suitable for target engagement studies where off-target serotonergic activity would confound interpretation. [1] Researchers should confirm individual batch activity via in-house radioligand binding before use in animal models.

Structure-Activity Relationship (SAR) Expansion Around the Triazoloquinazoline 5-Position

Given that the 5-position substituent is the primary driver of potency variation within this series, procuring the discrete benzylpiperazine analogue enables systematic SAR exploration. Its benzyl group provides a balanced steric and electronic profile distinct from the smaller methyl or the bulkier benzhydryl analogues, filling a key gap in the SAR matrix and guiding lead optimization efforts. [1]

Comparative Physicochemical Profiling for CNS Drug Discovery Programs

With a molecular weight of 484.58 and XLogP3-AA of 4, this compound serves as a reference point for establishing CNS drug-like property thresholds within the triazoloquinazoline series. Medicinal chemistry teams can use it to benchmark ligand efficiency indices (LE, LLE) against less favorable analogues such as the benzhydrylpiperazine derivative (MW 560.68), informing go/no-go decisions in hit-to-lead campaigns. [1][2]

Method Development and Assay Validation for 5-HT6 Receptor Binding Screens

As a commercially available, structurally defined representative of a potent 5-HT6R antagonist class, this compound is suitable for use as a reference standard or positive control in the development and validation of high-throughput 5-HT6R binding assays (radioligand displacement with [3H]LSD) or functional cAMP assays. Its availability as an off-the-shelf item reduces assay development timelines compared to custom-synthesized alternatives. [1]

Quote Request

Request a Quote for 5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.